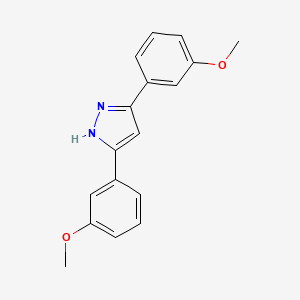
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid (4-ACPCA) is an organic compound belonging to the cyclic esters family. It is a cyclic compound composed of a cyclopropane ring and a carboxylic acid group. 4-ACPCA is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as a starting material for the synthesis of various other compounds.
作用機序
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid has been shown to interact with a variety of proteins and enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. It has also been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. These effects suggest that this compound may have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and anti-cancer activities. In animal studies, this compound has been found to reduce inflammation and suppress tumor growth. It has also been found to have antioxidant activity, which may help protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively non-toxic compound, making it a safe choice for laboratory use. The main limitation of using this compound in laboratory experiments is that it is not a very potent compound. It has only been found to have modest anti-inflammatory and anti-cancer effects in animal studies.
将来の方向性
Future research on 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid could focus on its potential as a drug delivery vehicle. It could also be studied for its ability to interact with other proteins and enzymes, as well as its potential as a bioactive compound. Additionally, research could be conducted to determine the optimal dose and formulation of this compound for use in drug delivery. Finally, research could be conducted to further explore its anti-inflammatory and anti-cancer effects, as well as its potential to protect cells from oxidative stress.
合成法
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of cyclopropyl acetate with potassium hydroxide. This reaction yields a cyclopropane carboxylic acid. The second step involves the reaction of the carboxylic acid with ethyl acetate. This yields this compound.
科学的研究の応用
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid is used in scientific research as a model compound for the study of cyclic esters. It has been studied for its ability to form intramolecular hydrogen bonds and its potential as a drug delivery vehicle. It has also been studied for its potential as a bioactive compound, with research suggesting that it has anti-inflammatory and anti-cancer properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid involves the reaction of 4-acetylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-acetylbenzoic acid", "cyclopropanecarbonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Dissolve 4-acetylbenzoic acid in a suitable solvent (e.g. dichloromethane).", "Add cyclopropanecarbonyl chloride to the reaction mixture.", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
1779861-53-8 |
分子式 |
C12H12O3 |
分子量 |
204.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



